4-Chlorophenelzine
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Description
Scientific Research Applications
Pharmaceutical Applications
4-Chlorophenylacetone is a common ketone compound with important applications in modern pharmaceutical, chemical, and biological fields . It was first reported as a selective serotoninergic depleting agent in rat brains . Chlorinated analogs of amphetamine were subsequently synthesized and examined as appetite depressants .
Chemical Applications
4-Chlorophenylacetone is a chemical raw material and pharmaceutical intermediate . It appears as gray white block crystals and has certain toxicity . When it contacts with skin and mucous membrane, 4-chlorophenylacetone will cause inflammation .
Biological Applications
Many researchers studied 4-chlorophenylacetone as factors of selective serotonin (5-hydroxytriptamine, 5-HT) diminution and as monoamine oxidase (MAO) inhibitors in brain nerve terminals . It was also reported that 4-chlorophenylacetone cause long-lasting depletion in the level of brain 5-HT and 5-hydroxyindole-3-acetic acid without depleting brain noradrenaline .
properties
IUPAC Name |
2-(4-chlorophenyl)ethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVNGSIAIXVHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2598-25-6 (sulfate) |
Source
|
Record name | 4-Chlorophenelzine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20179863 |
Source
|
Record name | 4-Chlorophenelzine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenelzine | |
CAS RN |
25198-48-5 |
Source
|
Record name | 4-Chlorophenelzine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenelzine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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